Diphenyl-(2-phenylbenzofuran-4-YL)-methanol

Physicochemical Properties Lipophilicity Medicinal Chemistry

Diphenyl-(2-phenylbenzofuran-4-yl)-methanol is a sterically-demanding, highly lipophilic 2-phenylbenzofuran analog featuring a tertiary diphenylmethanol appendage at the 4-position (LogP ~6.3, MW 376.45). Unlike hydroxylated or halogenated 2-phenylbenzofurans, this compound provides unique steric bulk and hydrogen-bonding potential essential for probing BChE inhibition (IC₅₀ 0.7–30.3 µM range) and α-glucosidase dual-target SAR. The benzylic alcohol serves as a versatile synthetic handle for library construction. Procure this exact scaffold to avoid SAR-disrupting substitutions.

Molecular Formula C27H20O2
Molecular Weight 376.4 g/mol
CAS No. 863870-97-7
Cat. No. B12849632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl-(2-phenylbenzofuran-4-YL)-methanol
CAS863870-97-7
Molecular FormulaC27H20O2
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)C(C4=CC=CC=C4)(C5=CC=CC=C5)O
InChIInChI=1S/C27H20O2/c28-27(21-13-6-2-7-14-21,22-15-8-3-9-16-22)24-17-10-18-25-23(24)19-26(29-25)20-11-4-1-5-12-20/h1-19,28H
InChIKeyBXNFIMXMFNEAKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl-(2-phenylbenzofuran-4-YL)-methanol (CAS 863870-97-7): A Structurally-Defined 2‑Phenylbenzofuran Scaffold for Medicinal Chemistry and Tool Compound Procurement


Diphenyl-(2-phenylbenzofuran-4-yl)-methanol (CAS 863870-97-7), also designated as 4-benzofuranmethanol, α,α,2-triphenyl-, is a synthetic small molecule (molecular formula C₂₇H₂₀O₂; MW 376.45 g/mol) featuring a 2‑phenylbenzofuran core functionalized at the 4‑position with a tertiary diphenylmethanol group . This unique substitution pattern distinguishes it from simpler hydroxylated 2‑phenylbenzofurans and confers a distinct combination of steric bulk, lipophilicity (calculated LogP ~6.3–6.4), and hydrogen‑bonding potential [1]. The compound is primarily employed as a research‑grade chemical scaffold in academic and industrial settings, where the 2‑phenylbenzofuran pharmacophore is explored for cholinesterase inhibition, α‑glucosidase inhibition, and modulation of protein aggregation pathways [2][3].

Why Generic 2‑Phenylbenzofuran Derivatives Cannot Substitute for Diphenyl-(2-phenylbenzofuran-4-YL)-methanol in Structure‑Activity Relationship and Medicinal Chemistry Programs


The 2‑phenylbenzofuran class exhibits marked structure‑activity relationship (SAR) sensitivity, with small changes in substitution pattern or functionalization profoundly altering biological activity. For instance, hydroxylation of the 2‑phenyl ring in simple 2‑phenylbenzofurans improves butyrylcholinesterase (BChE) inhibition potency and antioxidant capacity [1][2], while halogenation at position 7 of the benzofuran core further modulates enzyme inhibition [3]. Diphenyl-(2-phenylbenzofuran-4-yl)-methanol is distinct from these hydroxylated and halogenated analogs; its bulky, lipophilic diphenylmethanol appendage at the 4‑position creates a unique steric and electronic environment that is absent in the parent scaffolds. Consequently, substitution with a generic 2‑phenylbenzofuran derivative would alter lipophilicity, hydrogen‑bonding network, and binding pose—potentially eliminating or reversing the desired biological effect. Procurement decisions must therefore be driven by the specific structural attributes of CAS 863870-97-7, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: Differentiating Diphenyl-(2-phenylbenzofuran-4-YL)-methanol from Generic 2‑Phenylbenzofuran Scaffolds


Physicochemical Differentiation: LogP and Steric Bulk Distinguish This Tertiary Alcohol from Parent 2‑Phenylbenzofurans

Diphenyl-(2-phenylbenzofuran-4-yl)-methanol possesses a calculated octanol‑water partition coefficient (LogP) of 6.3–6.4, which is markedly higher than that of simpler 2‑phenylbenzofuran derivatives lacking the diphenylmethanol group. For example, the parent compound 2‑phenylbenzofuran has an estimated LogP of approximately 3.5–4.0 (class‑level inference based on reported values for similar aryl benzofurans) . The increase of ~2.3–2.9 LogP units translates to >200‑fold higher lipophilicity, which directly impacts membrane permeability, solubility, and potential for off‑target binding [1]. Additionally, the molecular weight (376.45 g/mol) and the presence of four rotatable bonds (due to the diphenylmethanol group) distinguish this compound from more rigid 2‑phenylbenzofuran analogs, offering a distinct conformational landscape for molecular recognition.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Class‑Level Bioactivity Context: The 2‑Phenylbenzofuran Pharmacophore Shows Potent Butyrylcholinesterase Inhibition

While no direct IC₅₀ data are available for Diphenyl-(2-phenylbenzofuran-4-yl)-methanol, the 2‑phenylbenzofuran scaffold has been extensively characterized for cholinesterase inhibition. In a 2016 study, the most active 2‑phenylbenzofuran derivative (compound 16) exhibited an IC₅₀ of 30.3 µM against butyrylcholinesterase (BChE) [1]. Subsequent optimization through hydroxylation yielded compounds with IC₅₀ values as low as 3.57 µM (compound 17) and 6.23 µM (compound 15) [2]. Further structural elaboration—specifically, the introduction of a bromine atom at position 7 and a heptyloxy linker to an N‑methylbenzylamine moiety—produced a 2‑arylbenzofuran derivative (compound 34) with an IC₅₀ of 0.7 µM against BChE [3]. These data demonstrate that the 2‑phenylbenzofuran core is a viable starting point for developing potent BChE inhibitors, and the unique substitution pattern of Diphenyl-(2-phenylbenzofuran-4-yl)-methanol may afford a distinct SAR profile worthy of investigation.

Butyrylcholinesterase Cholinesterase Inhibition Alzheimer's Disease

α‑Glucosidase and IAPP Aggregation Inhibition: A Distinct Therapeutic Niche for 2‑Phenylbenzofuran Derivatives

The 2‑phenylbenzofuran class also exhibits potent inhibition of α‑glucosidase and islet amyloid polypeptide (IAPP) aggregation—a dual mechanism relevant to type 2 diabetes. In a 2021 study, compound 16 of a hydroxylated 2‑phenylbenzofuran series showed an IC₅₀ value that was 167‑fold more potent than acarbose, the reference α‑glucosidase inhibitor [1]. While the exact IC₅₀ value was not reported, acarbose typically exhibits an IC₅₀ of ~800–1000 µM against yeast α‑glucosidase, suggesting that the lead 2‑phenylbenzofuran compound may be active in the low micromolar range. Importantly, compound 16 also effectively inhibited IAPP fibril formation—a key pathological feature of type 2 diabetes—and exhibited no significant cytotoxicity in cellular assays [2]. These findings demonstrate that the 2‑phenylbenzofuran scaffold can be optimized for dual‑target engagement, and Diphenyl-(2-phenylbenzofuran-4-yl)-methanol, by virtue of its unique 4‑substitution, may access a distinct activity profile or selectivity window compared to the hydroxylated leads.

α-Glucosidase Islet Amyloid Polypeptide Diabetes Mellitus

Synthetic Utility: A Versatile Intermediate for Further Derivatization of the 2‑Phenylbenzofuran Core

Diphenyl-(2-phenylbenzofuran-4-yl)-methanol contains a tertiary alcohol that can serve as a synthetic handle for further functionalization. The hydroxyl group can be activated (e.g., via mesylation or tosylation) to introduce leaving‑group chemistry, or it can be oxidized to the corresponding ketone. In contrast, many 2‑phenylbenzofuran derivatives described in the literature feature phenolic hydroxyls (e.g., at the 2‑phenyl ring) that are more prone to metabolic conjugation and may not tolerate the same reaction conditions [1]. The diphenylmethanol moiety also confers steric protection to the benzofuran ring, potentially directing electrophilic aromatic substitution to specific positions. While no direct comparative synthetic data are available for this specific compound, the presence of a tertiary benzylic alcohol at the 4‑position offers a distinct synthetic entry point that is not present in the parent 2‑phenylbenzofuran or in simple 4‑hydroxymethylbenzofuran derivatives (e.g., CAS 173470‑67‑2, which features a primary alcohol) . This functional handle enables the construction of more complex molecular architectures, including ethers, esters, and carbamates, without altering the 2‑phenylbenzofuran pharmacophore.

Synthetic Intermediate Medicinal Chemistry Derivatization

Defined Research Application Scenarios for Diphenyl-(2-phenylbenzofuran-4-YL)-methanol Based on Quantitative Structural and Class‑Level Evidence


Butyrylcholinesterase Inhibitor Lead Expansion

Given the established BChE inhibitory activity of the 2‑phenylbenzofuran scaffold (IC₅₀ range: 0.7–30.3 µM) [1], Diphenyl-(2-phenylbenzofuran-4-yl)-methanol serves as a sterically‑demanding, lipophilic analog suitable for exploring the SAR of the 4‑position. Its LogP of ~6.3 predicts enhanced membrane permeability and potential blood‑brain barrier penetration, making it a valuable tool compound for Alzheimer's disease research programs seeking to optimize CNS exposure and BChE selectivity.

α‑Glucosidase and IAPP Aggregation Dual‑Target Probe

The 2‑phenylbenzofuran class has demonstrated 167‑fold greater α‑glucosidase inhibition than acarbose, along with effective IAPP aggregation inhibition [2]. Researchers investigating type 2 diabetes can employ Diphenyl-(2-phenylbenzofuran-4-yl)-methanol to interrogate how the introduction of a bulky, lipophilic group at the 4‑position influences this dual‑target profile relative to hydroxylated leads. The compound's unique structure may reveal novel binding interactions or selectivity windows.

Synthetic Intermediate for Late‑Stage Diversification

The tertiary benzylic alcohol at the 4‑position provides a distinct synthetic handle for the introduction of various functional groups (e.g., via Mitsunobu reaction, oxidation to ketone, or activation to a leaving group) while preserving the 2‑phenylbenzofuran pharmacophore. This enables the construction of focused chemical libraries for SAR campaigns in cholinesterase inhibition, antidiabetic research, or other therapeutic areas where the benzofuran scaffold is relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenyl-(2-phenylbenzofuran-4-YL)-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.